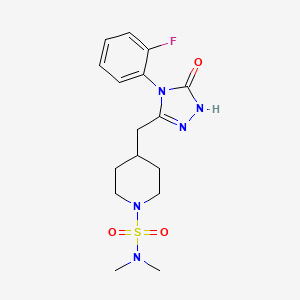

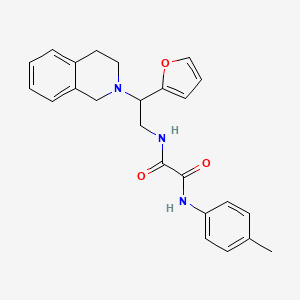

![molecular formula C7H12N2O B2847267 (4As,7aS)-1,2,3,4,4a,5,6,7a-octahydropyrrolo[3,4-b]pyridin-7-one CAS No. 1932622-90-6](/img/structure/B2847267.png)

(4As,7aS)-1,2,3,4,4a,5,6,7a-octahydropyrrolo[3,4-b]pyridin-7-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“(4As,7aS)-1,2,3,4,4a,5,6,7a-octahydropyrrolo[3,4-b]pyridin-7-one” is an important intermediate in the manufacture of moxifloxacin and is commonly known as "nonane" . It is a part of a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers .

Synthesis Analysis

A novel synthesis of this compound has been demonstrated along with the recovery and reuse of chiral auxiliary naproxen . The synthesis involves alternative stereoselective reduction procedures on 6-benzyl-5H-pyrrolopyridine-5,7(6H)-dione 3, enabling the desired chirality in the nonane 1 . Another method for the synthesis of this compound involves optical resolution by enzymatic hydrolysis of the intermediate dialkyl-1-alkylcarbonylpiperidine-2,3-dicarboxylate racemate .Molecular Structure Analysis

The molecular structure of this compound can be found in various databases such as ChemSpider . It is a bicyclic heterocyclic compound and is a member of the family of pyrazolopyridines formed by five congeners .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include coupling of 2,3-pyridine dicarboxylic acid with benzylamine to obtain 3, followed by pyridine ring reduction to afford intermediate 4 . This intermediate upon reduction of carbonyl groups affords N-benzyl nonane intermediate 5 .科学的研究の応用

Synthesis and Structural Characterization

Research has focused on the synthesis and conformational study of lactone-fused perhydroisoxazolo[2,3-a]pyridines, which are structurally related to the specified compound. These studies offer insights into the synthesis routes and structural conformations of similar heterocyclic compounds (Alvarez-Larena et al., 1995).

Potential Applications in Organic Synthesis

The synthesis of 7-substituted 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-ones demonstrates the potential of these compounds in organic synthesis, showcasing their reactivity with various nucleophiles and potential for creating diverse chemical structures (Goto et al., 1991).

Chemical Properties and Reactivity

Investigations into the chemical properties and reactivity of pyrrolo[3,4-b]pyridin derivatives reveal their potential utility in the development of novel chemical reagents and materials. For example, the study on pyrazolo-fused 4-azafluorenones as key reagents for the synthesis of fluorescent dicyanovinylidene-substituted derivatives highlights the versatility of these compounds in material science and sensor technology (Orrego-Hernández et al., 2019).

Application in Medicinal Chemistry

Although direct applications in medicinal chemistry related to the exact compound "(4As,7aS)-1,2,3,4,4a,5,6,7a-octahydropyrrolo[3,4-b]pyridin-7-one" were not found, research on structurally related compounds, such as bis-benzamidino imidazo[1,2-a]pyridines, indicates the potential of these heterocyclic frameworks in the development of new therapeutic agents (Ismail et al., 2008).

These studies collectively enhance our understanding of the synthesis, structural characterization, and potential applications of "this compound" and related compounds. The diverse applications in organic synthesis, material science, and potentially in medicinal chemistry underscore the importance of this compound class in scientific research.

The scientific research applications of this compound have not been explicitly found in the search. However, related compounds with similar structural motifs have been studied for various applications, such as conformational analysis, synthesis of fluorescent derivatives, antiprotozoal activity, and as precursors in organic synthesis. Below are summaries of a few relevant studies:

Conformational Study of Lactone Fused Perhydroisoxazolo[2,3-a]pyridines

A study by Alvarez-Larena et al. (1995) focused on the conformational analysis of three lactone-fused perhydroisoxazolo[2,3-a]pyridines. These compounds, resulting from the reaction between tetrahydropyridine oxide and various unsaturated lactones, exhibited distinct conformations in the solid state, influenced by the size of the lactone ring. The piperidine ring adopted a chair conformation with varying degrees of distortion, while the isoxazolidine ring showed different conformations based on the lactone ring size (Alvarez-Larena et al., 1995).

Synthesis of Fluorescent Dicyanovinylidene Derivatives

Orrego-Hernández et al. (2019) described a green synthesis process for pyrazolo-fused 4-azafluorenones, which were used as precursors to create novel dicyanovinylidene derivatives. These derivatives demonstrated modulable ICT fluorophores properties and potential as fluorescent chemodosimeters for cyanide detection (Orrego-Hernández et al., 2019).

Antiprotozoal Activity of Bis-Benzamidino Imidazo[1,2-a]pyridines

Ismail et al. (2008) synthesized novel bis-benzamidino imidazo[1,2-a]pyridines and their tetrahydro analogues, which showed significant DNA binding affinity and antiprotozoal activity. The compounds were effective against Trypanosoma and Plasmodium falciparum, with some derivatives showing comparable activity to known treatments (Ismail et al., 2008).

Safety and Hazards

作用機序

Target of Action

The primary targets of EN300-27148809 are currently unknown. The compound, also known as (4As,7aS)-1,2,3,4,4a,5,6,7a-octahydropyrrolo[3,4-b]pyridin-7-one, is an important intermediate in the manufacture of moxifloxacin . .

Mode of Action

As an intermediate in the synthesis of moxifloxacin , it may play a role in the formation of the final active compound.

Biochemical Pathways

As an intermediate in the synthesis of moxifloxacin , it may be involved in the pathways leading to the formation of this antibiotic.

Pharmacokinetics

As an intermediate in the synthesis of moxifloxacin , its bioavailability may be influenced by the processes involved in the formation of the final active compound.

Result of Action

As an intermediate in the synthesis of moxifloxacin , it may contribute to the antibiotic’s effects.

Action Environment

As an intermediate in the synthesis of moxifloxacin , its action may be influenced by the conditions under which the synthesis occurs.

特性

IUPAC Name |

(4aS,7aS)-1,2,3,4,4a,5,6,7a-octahydropyrrolo[3,4-b]pyridin-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O/c10-7-6-5(4-9-7)2-1-3-8-6/h5-6,8H,1-4H2,(H,9,10)/t5-,6-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDQQLCCHEDEMFF-WDSKDSINSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CNC(=O)C2NC1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]2CNC(=O)[C@H]2NC1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

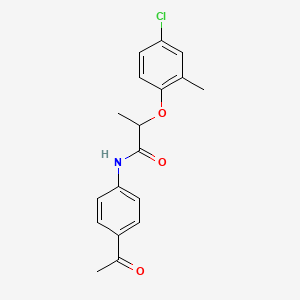

![[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 4-(prop-2-enoylamino)benzoate](/img/structure/B2847186.png)

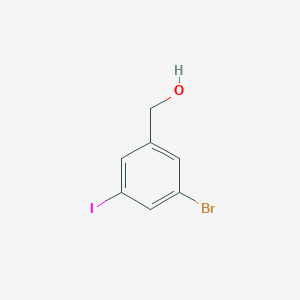

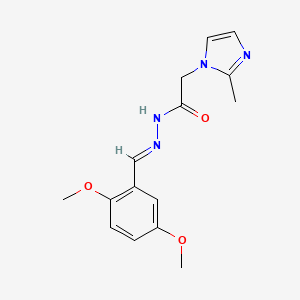

![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(benzo[d]thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2847188.png)

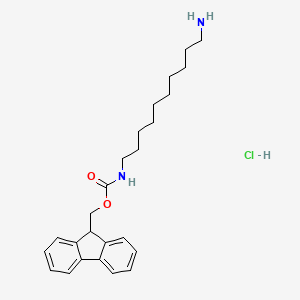

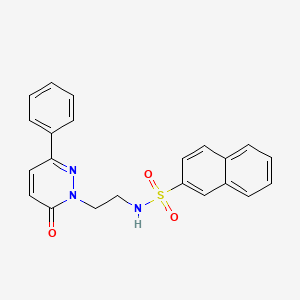

![4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(3,5-dimethoxyphenyl)piperazine-1-carboxamide](/img/structure/B2847196.png)

![N-[4-(4-isopropylpiperazino)phenyl]-3-methylbenzenecarboxamide](/img/structure/B2847197.png)

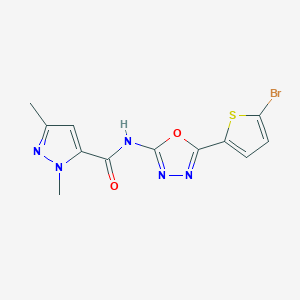

![N-(2-bromophenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide](/img/structure/B2847200.png)

![6-Tert-butyl-2-{[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2847202.png)